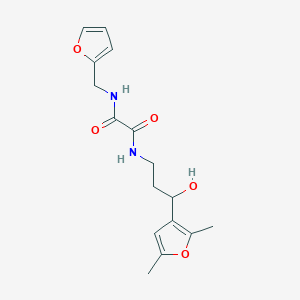
N1-(3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound featuring furan rings, which are known for their significant biological and pharmacological properties
Wissenschaftliche Forschungsanwendungen
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an antibacterial or antifungal agent due to the presence of furan rings.
Biological Studies: Investigating its effects on cellular processes and potential as a therapeutic agent.
Industrial Applications: Use in the synthesis of other complex organic compounds and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the furan derivatives. The key steps include:
Formation of 2,5-dimethylfuran-3-yl derivative: This can be achieved through the alkylation of furan with appropriate reagents under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group at the propyl chain, often using oxidizing agents.
Oxalamide formation: The final step involves the reaction of the hydroxylated furan derivative with oxalyl chloride and subsequent coupling with furan-2-ylmethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxalamide group can be reduced to amines.
Substitution: The furan rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation products: Ketones or aldehydes derived from the hydroxyl group.
Reduction products: Amines derived from the oxalamide group.
Substitution products: Various substituted furan derivatives.
Wirkmechanismus
The mechanism of action of N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with biological targets, such as enzymes or receptors. The furan rings may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethylfuran: Known for its use as a biofuel and in organic synthesis.
Furan-2-ylmethylamine: Used in the synthesis of various pharmaceuticals.
Oxalamide derivatives: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
N1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other furan derivatives.
Eigenschaften
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-10-8-13(11(2)23-10)14(19)5-6-17-15(20)16(21)18-9-12-4-3-7-22-12/h3-4,7-8,14,19H,5-6,9H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZAWAWGYBGIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NCC2=CC=CO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dichlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2395460.png)
![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)

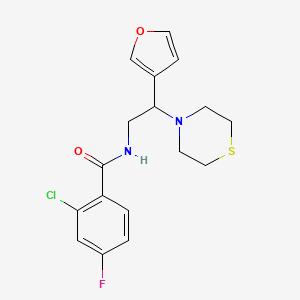
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)

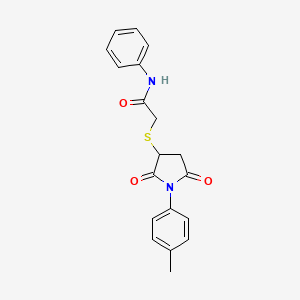
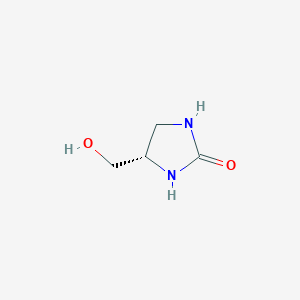
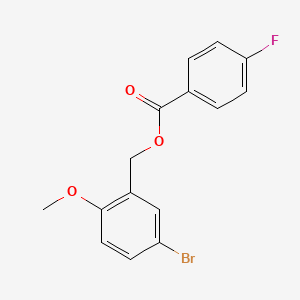
![1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-naphthalen-1-ylsulfonyl-1,4-diazepane](/img/structure/B2395476.png)


![2-(4-cyclohexylpiperazin-1-yl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395481.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2395482.png)
